1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine

lipidomics internal standard mass spectrometry

1‑Pentadecanoyl‑2‑(9Z‑octadecenoyl)‑glycero‑3‑phosphocholine (CAS 253127‑55‑8), commonly referred to as 15:0‑18:1 PC or PC(15:0/18:1(9Z)), is a synthetic mixed‑chain glycerophospholipid. It carries a fully saturated pentadecanoic acid (C15:0) at the sn‑1 position and a monounsaturated oleic acid (C18:1 ω‑9) at the sn‑2 position, giving it a total of 33 carbon atoms with one double bond.

Molecular Formula C41H80NO8P
Molecular Weight 746.0 g/mol
Cat. No. B12068722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine
Molecular FormulaC41H80NO8P
Molecular Weight746.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,39H,6-19,22-38H2,1-5H3/b21-20-/t39-/m1/s1
InChIKeyZEWLMKXMNQOCOQ-KUNNKMQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Pentadecanoyl‑2‑(9Z‑octadecenoyl)‑glycero‑3‑phosphocholine (15:0‑18:1 PC): A Defined Mixed‑Chain Phosphatidylcholine for Membrane and Lipidomics Research


1‑Pentadecanoyl‑2‑(9Z‑octadecenoyl)‑glycero‑3‑phosphocholine (CAS 253127‑55‑8), commonly referred to as 15:0‑18:1 PC or PC(15:0/18:1(9Z)), is a synthetic mixed‑chain glycerophospholipid [1]. It carries a fully saturated pentadecanoic acid (C15:0) at the sn‑1 position and a monounsaturated oleic acid (C18:1 ω‑9) at the sn‑2 position, giving it a total of 33 carbon atoms with one double bond [2]. The molecule belongs to the phosphatidylcholine class and is sold as a single‑molecular‑species reagent with a purity typically exceeding 99% . Its precisely defined acyl‑chain composition distinguishes it from natural PC mixtures (e.g., egg or soy lecithin) and enables reproducible biophysical and analytical experiments.

Why 15:0‑18:1 PC Cannot Be Replaced by Common Phosphatidylcholines (e.g., POPC or DPPC) in Quantitative Workflows


Phosphatidylcholines that share the same headgroup can exhibit dramatically different phase‑transition temperatures, bilayer thicknesses, and chromatographic behaviours when the acyl‑chain length or unsaturation changes [1]. The targeted compound contains a C15:0 chain—an odd‑numbered, fully saturated fatty acid that is virtually absent from mammalian lipidomes—while the most widely used synthetic PC, 1‑palmitoyl‑2‑oleoyl‑sn‑glycero‑3‑phosphocholine (POPC; 16:0‑18:1), carries a C16:0 chain that is ubiquitous in biological matrices [2]. This structural difference makes 15:0‑18:1 PC a non‑interfering internal standard in LC‑MS lipidomics, whereas POPC co‑elutes with endogenous species and introduces quantification bias . For applications that require a defined gel‑to‑liquid‑crystalline phase transition or a specific bilayer thickness, substituting a C14:0‑ or C16:0‑containing analogue alters the melting temperature and packing density in ways that cannot be compensated by simple molar adjustment.

Quantitative Differentiation of 15:0‑18:1 PC Against the Closest Analogues


Endogenous Background: 15:0‑18:1 PC Is Undetectable in Human Plasma, Unlike the Ubiquitous 16:0‑18:1 PC (POPC)

In a comprehensive human plasma lipidomics survey that identified over 500 lipid species, PC(15:0/18:1) was not detected, whereas PC(16:0/18:1) (POPC) was one of the most abundant phosphatidylcholines, representing ~15–25% of total plasma PC [1]. The absence of endogenous 15:0‑18:1 PC allows it to serve as a ‘blank‑matrix’ internal standard that does not contribute to the analytical signal of the target analyte, eliminating the need for background subtraction.

lipidomics internal standard mass spectrometry

Phase‑Transition Temperature (Tm) Estimation: 15:0‑18:1 PC Provides a Lower, Physiologically Relevant Tm Than Saturated‑Chain PCs

Using class‑level structure‑property relationships for mixed‑chain phosphatidylcholines, the gel‑to‑liquid‑crystalline phase transition temperature (Tm) of 15:0‑18:1 PC is predicted to lie between −5 °C and +5 °C, approximately 15–25 °C lower than that of 1,2‑dipentadecanoyl‑sn‑glycero‑3‑phosphocholine (15:0‑15:0 PC, Tm ≈ 33 °C) and 5–15 °C lower than that of 1‑pentadecanoyl‑2‑stearoyl‑sn‑glycero‑3‑phosphocholine (15:0‑18:0 PC, Tm ≈ 20–25 °C), as the cis‑double bond in the oleoyl chain disrupts acyl‑chain packing [1][2]. Direct experimental Tm data for this specific compound are not publicly available; the stated range is inferred from the known Tm of the closely related 14:0‑18:1 PC (≈ −5 °C) and 16:0‑18:1 PC (≈ −5 °C) .

membrane biophysics phase transition liposome formulation

Chromatographic Retention Shift: 15:0‑18:1 PC Resolves from the Isobaric 16:0‑17:1 PC Under Reversed‑Phase LC Conditions

In a publicly available lipidomics standard mixture, 15:0‑18:1 PC is paired with 16:0‑17:1 PC (an isobaric species with identical nominal mass) to demonstrate chromatographic resolution [1]. Under a generic C18 reversed‑phase gradient (water/acetonitrile/isopropanol with 10 mM ammonium acetate), the two species elute with a retention‑time difference of 0.2–0.4 min, corresponding to a selectivity factor α ≈ 1.05, which is sufficient for baseline resolution on a 100 mm column [1]. When 15:0‑18:1 PC is used as an internal standard, its distinct retention time avoids co‑elution with the isobaric 16:0‑17:1 PC that may be present in biological extracts, ensuring accurate quantification.

chromatography LC‑MS isobaric separation

Chemical Purity: Commercial 15:0‑18:1 PC Is Supplied at >99%, Eliminating Batch‑to‑Batch Variability of Natural PC Extracts

Multiple vendors specify the purity of synthetic 15:0‑18:1 PC as >99% (TLC or HPLC) . In contrast, egg‑derived phosphatidylcholine—a common low‑cost alternative for liposome preparation—is a heterogeneous mixture containing variable proportions of 16:0‑18:1, 18:0‑18:2, 18:0‑20:4, and other species, with a typical lot‑to‑lot variation of ±5–10% in fatty acid composition . The single‑component nature of 15:0‑18:1 PC ensures that every mole of lipid in the formulation is identical, enabling precise control over bilayer properties and eliminating the confounding effects of compositional drift.

quality control purity reproducibility

Acyl‑Chain Odd‑Number Signature: The C15:0 Moiety Enables Unambiguous Identification in Metabolic Tracing Studies

The pentadecanoic acid (C15:0) residue at the sn‑1 position is an odd‑chain fatty acid that constitutes <0.5% of total fatty acids in most mammalian tissues, compared with palmitic acid (C16:0) at 20–30% [1][2]. This natural scarcity means that any 15:0‑containing lipid detected after incubation of cells or tissues with 15:0‑18:1 PC can be confidently attributed to the exogenous lipid, its metabolites, or its remodelling products, providing a built‑in tracer without the cost of isotopic labelling.

metabolic tracing odd‑chain fatty acid lipid metabolism

High‑Value Application Scenarios Where 15:0‑18:1 PC Delivers Differentiated Performance


Quantitative Targeted Lipidomics Using 15:0‑18:1 PC as a Non‑Endogenous Internal Standard

The absence of 15:0‑18:1 PC from human and rodent plasma (see Evidence Item 1) makes it an ideal single‑point or multi‑point calibration standard for LC‑MS/MS quantification of phosphatidylcholine species. Its chromatographic baseline separation from the isobaric 16:0‑17:1 PC (Evidence Item 3) further protects against isobaric interference, a critical requirement for assays that must meet bioanalytical method validation guidelines .

Fluid‑Phase Liposome Formulations That Avoid Cholesterol for Membrane Fluidity

With an estimated Tm near 0 °C (Evidence Item 2), 15:0‑18:1 PC produces stable, fluid‑phase bilayers at room temperature without the addition of cholesterol. This property is valuable for liposomal encapsulation of thermally labile cargo (e.g., mRNA, proteins) where cholesterol may induce unwanted phase separation or alter membrane permeability [1].

Membrane‑Protein Interaction Studies Requiring a Defined, Reproducible Bilayer Thickness

The >99% purity and single‑acyl‑chain composition (Evidence Item 4) guarantee that every bilayer formed has the same hydrophobic thickness, which directly influences the activity of reconstituted transmembrane proteins. Unlike egg PC or soy PC mixtures, 15:0‑18:1 PC eliminates compositional drift as a variable in protein‑lipid interaction assays .

Cost‑Sensitive Metabolic Tracing Using the Odd‑Chain C15:0 Signature

The pentadecanoic acid moiety (<0.5% natural abundance; Evidence Item 5) permits metabolic tracking of 15:0‑18:1 PC without isotopic enrichment. This application is suited for pilot studies of phospholipid uptake, remodelling, and turnover in cell culture or animal models, avoiding the higher synthesis cost of ²H‑ or ¹³C‑labelled standards [2].

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